![molecular formula C6H13NO3 B14706686 2-Methyl-2-[(methylcarbamoyl)peroxy]propane CAS No. 20550-68-9](/img/structure/B14706686.png)
2-Methyl-2-[(methylcarbamoyl)peroxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(methylcarbamoyl)peroxy]propane is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxy group, which makes it highly reactive and useful in various chemical processes.
Preparation Methods
The synthesis of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane typically involves the reaction of 2-methylpropane with methyl isocyanate and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy group. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-2-[(methylcarbamoyl)peroxy]propane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group in the compound makes it a strong oxidizing agent. It can oxidize various organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Under specific conditions, the compound can be reduced to form 2-methyl-2-(methylcarbamoyl)propane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates involved.
Scientific Research Applications
2-Methyl-2-[(methylcarbamoyl)peroxy]propane has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of alcohols and ketones from alkenes and alkynes.
Biology: The compound is used in biochemical studies to investigate the effects of oxidative stress on biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed to initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-2-[(methylcarbamoyl)peroxy]propane can be compared with other peroxy compounds, such as:
Methyl peroxy radical (CH3O2): Similar in its oxidizing properties but differs in its molecular structure and reactivity.
Acetyl peroxy radical (CH3C(O)O2): Another peroxy compound with distinct reactivity and applications.
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime: Shares some structural similarities but has different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of a peroxy group with a methylcarbamoyl moiety, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
20550-68-9 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
tert-butyl N-methylcarbamoperoxoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-9-5(8)7-4/h1-4H3,(H,7,8) |
InChI Key |
ASICVHCFYHTBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


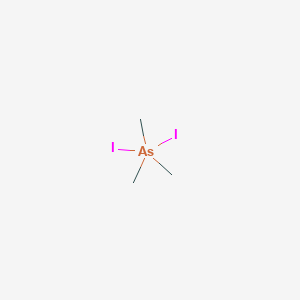
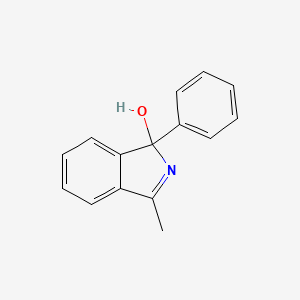
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)

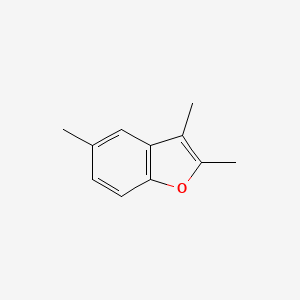
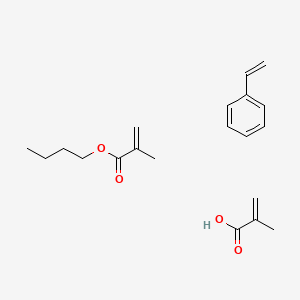
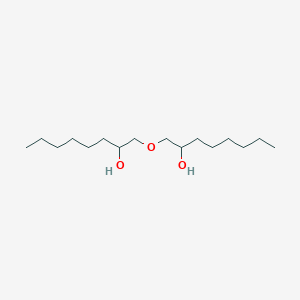
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
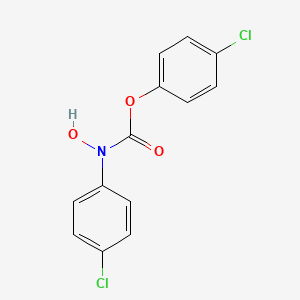

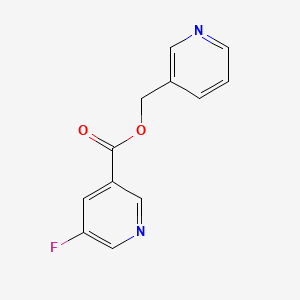
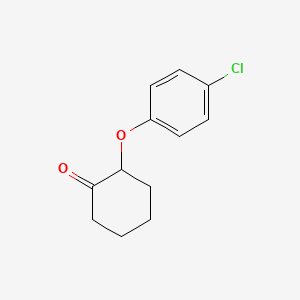
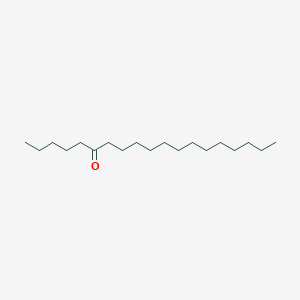
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
